4-Bromo-6-methylpicolinaldehyde
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Description
4-Bromo-6-methylpicolinaldehyde is a chemical compound with the molecular formula C7H6BrNO . It is used in various chemical reactions and can be purchased from several chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a bromine atom at the 4-position and a methyl group at the 6-position . The compound also contains an aldehyde functional group .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Bromo-6-methylpicolinaldehyde is utilized in the synthesis of quinazolinones, a class of compounds known for their diverse biological activities. For example, it has been used in the synthesis of newer quinazolinones with antimicrobial activity (Patel, Mistry, & Desai, 2006). Additionally, it plays a crucial role in the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a compound with potential applications in medicinal chemistry (Wlodarczyk et al., 2011).
Photolabile Protecting Group
The compound has been explored as a photolabile protecting group for aldehydes and ketones, demonstrating its utility in photochemical studies where controlled release of protected substrates is required (Lu et al., 2003).
Molecular Synthesis and Characterization
It is used in the molecular synthesis and characterization of Schiff bases, demonstrating the compound's versatility in forming complex structures with potential for further chemical transformations (Cai, 2011).
Energy Conversion in Photochromic Complexes
Research has shown its application in the synthesis of photochromic ruthenium DMSO complexes, highlighting its role in the development of materials with potential applications in energy conversion and storage (Rachford, Petersen, & Rack, 2006).
Catalysis and Organic Synthesis
The compound is involved in catalytic processes and organic synthesis, such as in the copper-catalyzed intramolecular coupling of vinyl bromides with alcohols, which showcases its utility in facilitating complex chemical transformations (Fang & Li, 2007).
Crystal Structure Analysis
Its derivatives have been subject to crystal structure analysis, providing insights into molecular geometry and interactions, which are crucial for designing molecules with desired properties (Arunagiri et al., 2018).
Properties
IUPAC Name |
4-bromo-6-methylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFCKLORODWILJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631014 |
Source
|
Record name | 4-Bromo-6-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448906-71-6 |
Source
|
Record name | 4-Bromo-6-methylpyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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